molecular formula C12H18N2O4S B6955347 N-(5-methoxy-1,3-thiazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide

N-(5-methoxy-1,3-thiazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide

Cat. No.: B6955347
M. Wt: 286.35 g/mol
InChI Key: PQPHKMWLLDLHPZ-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-thiazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide is a synthetic organic compound that features a thiazole ring, a methoxy group, and an oxolane ring

Properties

IUPAC Name

N-(5-methoxy-1,3-thiazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-8(18-7-9-4-3-5-17-9)11(15)14-12-13-6-10(16-2)19-12/h6,8-9H,3-5,7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPHKMWLLDLHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(S1)OC)OCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-thiazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced via nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with a halogenated precursor.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1,3-thiazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(5-methoxy-1,3-thiazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: Use as a building block for the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-thiazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and methoxy group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methoxy-1,3-thiazol-2-yl)-2-(oxolan-2-ylmethoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(5-methoxy-1,3-thiazol-2-yl)-2-(tetrahydrofuran-2-ylmethoxy)propanamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

N-(5-methoxy-1,3-thiazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide is unique due to the specific combination of its functional groups and rings, which can confer distinct chemical and biological properties

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